Product packaging for 2-Bromo-4-(difluoromethyl)benzoic acid(Cat. No.:CAS No. 1784852-57-8)

2-Bromo-4-(difluoromethyl)benzoic acid

Cat. No.: B3034461
CAS No.: 1784852-57-8
M. Wt: 251.02
InChI Key: QZHZQANLSUGSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-4-(difluoromethyl)benzoic acid (CAS 1784852-57-8) is a benzoic acid derivative building block of high interest in advanced organic synthesis . Its molecular formula is C 8 H 5 BrF 2 O 2 with a molecular weight of 251.02 g/mol . This compound features a reactive bromine atom and a carboxylic acid group on an aromatic ring, which is further functionalized with a difluoromethyl group. This unique structure makes it a versatile intermediate for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromine serves as a handle for carbon-carbon bond formation . The carboxylic acid can be readily converted into esters, amides, or other derivatives, expanding its utility in creating diverse compound libraries for research . While specific biological data for this compound is limited, the presence of the difluoromethyl group is strategically valuable in medicinal and agrochemical research. Incorporating this moiety into target molecules can enhance properties such as lipophilicity and metabolic stability, making it a valuable scaffold for developing novel pharmaceutical candidates and crop protection agents . Researchers value this compound as a critical intermediate in exploratory synthesis for drug discovery and materials science. Please note: This product is intended for research purposes only and is not classified as hazardous. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2O2 B3034461 2-Bromo-4-(difluoromethyl)benzoic acid CAS No. 1784852-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHZQANLSUGSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Approaches and Analogous Methodologies

The synthesis of 2-Bromo-4-(difluoromethyl)benzoic acid can be approached through several strategic pathways, primarily involving the functionalization of a pre-existing benzoic acid core or the construction of the benzoic acid moiety onto a suitably substituted benzene (B151609) ring.

Halogenation and Functionalization Strategies for Benzoic Acid Precursors

A common and direct approach to synthesizing 2-halobenzoic acids involves the electrophilic halogenation of a benzoic acid derivative. For instance, the bromination of o-halobenzoic acids using N-bromosuccinimide (NBS) in the presence of sulfuric acid has been reported to yield 2-halo-5-bromobenzoic acids. google.com This suggests a potential route starting from 4-(difluoromethyl)benzoic acid, where direct bromination would be required to occur at the ortho-position relative to the carboxylic acid group.

Palladium-catalyzed C-H halogenation offers a more modern and often more selective alternative. This method can be employed for the ortho-halogenation of benzoic acids, potentially providing a direct route to the target molecule from 4-(difluoromethyl)benzoic acid. acs.org

Another strategy involves functional group interconversion. For example, the Sandmeyer reaction can be used to convert an amino group into a bromo group. A synthetic sequence could therefore involve the nitration of 4-(difluoromethyl)benzoic acid, followed by reduction of the nitro group to an amine, and subsequent diazotization and bromination. prepchem.com

Starting MaterialReagentsProductKey Transformation
o-Halobenzoic acidNBS, H2SO42-Halo-5-bromobenzoic acidElectrophilic Bromination
Benzoic acid derivativesPd catalyst, Halogen sourceortho-Halogenated benzoic acidsC-H Halogenation
Anthranilic acidNaNO2, CuBr, HBr2-Bromobenzoic acidSandmeyer Reaction

Hydrolysis and Decarboxylation Pathways from Related Intermediates

The target benzoic acid can also be generated from precursors containing a masked or alternative functional group. For example, the hydrolysis of a corresponding benzoyl chloride, benzonitrile, or ester derivative of 2-bromo-4-(difluoromethyl)benzene would yield the desired carboxylic acid. The hydrolysis of benzoyl chlorides, for instance, is a well-established transformation. nih.gov

Decarboxylation reactions provide another synthetic avenue. If a suitable precursor such as 2-bromo-4-(difluoromethyl)phthalic acid were available, selective decarboxylation could potentially yield this compound. The decarboxylation of phthalic acids and their derivatives has been demonstrated, often under thermal or catalytic conditions. nih.govgoogleapis.com The regioselectivity of such a decarboxylation would be a critical factor.

Organolithium Reagent-Mediated Carboxylation and Subsequent Hydrolysis

A powerful strategy for the synthesis of substituted benzoic acids involves the use of organolithium reagents. Directed ortho-lithiation allows for the deprotonation of the position ortho to a directing group, followed by quenching with an electrophile such as carbon dioxide. The carboxylic acid group itself can act as a directing group, facilitating lithiation at the 2-position. rsc.orgsemanticscholar.org In the context of synthesizing the target molecule, this approach could be applied to 4-(difluoromethyl)benzoic acid, where ortho-lithiation followed by bromination would be a key step.

Alternatively, a halogen-metal exchange followed by carboxylation can be employed. Starting from a precursor like 1,2-dibromo-4-(difluoromethyl)benzene, selective lithium-halogen exchange at the 2-position followed by reaction with carbon dioxide and subsequent acidic workup would furnish the desired product. The success of this approach hinges on the selective metalation of the ortho-bromine.

PrecursorReagentsIntermediate/ProductKey Transformation
4-(Difluoromethyl)benzoic acids-BuLi/TMEDA, then electrophile (e.g., Br2)This compoundDirected ortho-lithiation
1-Bromo-3-(difluoromethyl)benzenen-BuLi, then CO2, then H+This compoundHalogen-metal exchange and carboxylation

Regioselectivity Control in Synthetic Transformations

The successful synthesis of this compound is critically dependent on controlling the regioselectivity of the key bond-forming reactions. The interplay of electronic and steric effects of the substituents on the aromatic ring dictates the position of incoming groups.

Influence of Electronic Effects of Substituents on Electrophilic Substitution

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the incoming electrophile to specific positions. The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com Conversely, a bromine atom is a deactivating but ortho-, para-directing group. wikipedia.org

The difluoromethyl group (-CHF2) is also electron-withdrawing, and its directing effect would be crucial in a synthetic strategy involving electrophilic substitution on a difluoromethyl-substituted benzene ring. Generally, electron-withdrawing groups direct incoming electrophiles to the meta position. youtube.com Therefore, in a direct bromination of 4-(difluoromethyl)benzoic acid, the combined directing effects of the meta-directing carboxyl group and the likely meta-directing difluoromethyl group would need to be carefully considered to achieve the desired ortho-bromination.

Directing Group Strategies for Positional Selectivity

To overcome unfavorable directing effects, chemists often employ directing groups that can be later removed or transformed. The carboxylic acid group itself can be a powerful ortho-directing group in lithiation reactions, as mentioned previously. rsc.orgsemanticscholar.org This strategy circumvents the challenges of electrophilic substitution by activating a specific C-H bond for deprotonation and subsequent functionalization.

In palladium-catalyzed C-H activation, the carboxylic acid can also serve as an internal directing group, guiding the catalyst to the ortho C-H bond for halogenation. acs.org This approach offers a high degree of regiocontrol, often overriding the inherent electronic preferences of the substrate in traditional electrophilic substitution reactions.

The choice of synthetic strategy will ultimately depend on the availability of starting materials and the desired efficiency and selectivity of the reaction sequence. A thorough understanding of the electronic properties of the substituents and the mechanisms of the chosen reactions is paramount for the successful synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of synthetic routes to this compound are critically dependent on the fine-tuning of reaction parameters. Key areas of optimization include the selection of catalytic systems for cross-coupling reactions and the precise adjustment of physical and chemical parameters.

Catalytic Systems in Cross-Coupling Reactions (e.g., Palladium Catalysts)

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of many complex aromatic compounds, and their principles can be applied to the synthesis of this compound. These reactions, such as Suzuki or Stille couplings, could theoretically be employed to introduce the difluoromethyl group or to modify other positions on a pre-brominated benzoic acid derivative.

The choice of the palladium catalyst and the accompanying ligand is crucial for maximizing yield and selectivity. A typical catalytic system would involve a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine-based ligand. The ligand's role is to stabilize the palladium center and to facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For instance, in a hypothetical Suzuki coupling to introduce a difluoromethyl precursor, a catalyst system might be optimized as follows:

ParameterConditionRationale
Palladium SourcePd(OAc)₂ or Pd(PPh₃)₄Commonly used and effective palladium precursors.
LigandTriphenylphosphine (PPh₃) or more advanced biaryl phosphine (B1218219) ligands (e.g., XPhos)Ligands can enhance catalyst stability and reactivity.
BasePotassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF)Essential for the transmetalation step in the Suzuki coupling.
SolventDioxane, toluene, or dimethylformamide (DMF)The choice of solvent can significantly impact reaction rates and yields.

The optimization of such a system would involve screening different combinations of these components to identify the most effective catalyst for the specific transformation.

Parameter Adjustment for Maximized Efficiency (Time, Temperature, Concentration)

Beyond the catalytic system, the physical parameters of the reaction play a significant role in enhancing the yield and purity of this compound. These parameters are often interdependent and require systematic optimization.

Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts through competing side reactions. The optimal temperature is typically determined experimentally and represents a balance between reaction speed and selectivity. For many cross-coupling reactions, temperatures in the range of 80-120°C are common.

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and to avoid prolonged heating that could lead to product degradation.

Concentration: The concentration of reactants can influence the reaction kinetics. In some cases, higher concentrations can favor the desired reaction pathway, while in others, more dilute conditions may be necessary to suppress the formation of side products.

A systematic approach, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the interplay between these parameters and to identify the conditions that maximize the yield of the target compound.

Advanced Purification Techniques in Research Synthesis

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization from Suitable Solvents

Recrystallization is a powerful technique for purifying solid compounds. researchgate.netalfa-chemistry.comyoutube.comyoutube.com The principle of this method relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. For a benzoic acid derivative, a common strategy is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble. youtube.comyoutube.com Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. youtube.comyoutube.com

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:

Exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Not react with the compound.

Be sufficiently volatile to be easily removed from the purified crystals.

A combination of solvents, known as a solvent pair, can also be used. This typically involves a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble.

Chromatographic Separation Methods

Chromatography is a versatile and widely used technique for the separation and purification of chemical compounds. Various chromatographic methods can be applied to purify this compound, depending on the scale of the synthesis and the nature of the impurities.

Column Chromatography: This is a standard technique in research laboratories for purifying small to moderate quantities of a compound. A stationary phase, typically silica (B1680970) gel or alumina, is packed into a column. The crude product is then loaded onto the column and eluted with a suitable mobile phase (a single solvent or a mixture of solvents). The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the mobile phase through a column packed with a fine stationary phase, resulting in high-resolution separations.

Thin-Layer Chromatography (TLC): While primarily an analytical technique for monitoring reaction progress and assessing purity, TLC can also be used for small-scale preparative separations. researchgate.net

The choice of the stationary and mobile phases in chromatography is crucial and is often determined through preliminary experiments using TLC.

Exploration of Novel Synthetic Pathways and Green Chemistry Principles

The development of more efficient and environmentally friendly synthetic routes is a continuous endeavor in chemical research. For the synthesis of this compound, there is potential for exploring novel pathways that align with the principles of green chemistry. ijisrt.com

One area of exploration could be the use of more benign solvents and reagents. For example, replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide could significantly reduce the environmental impact of the synthesis.

Furthermore, the development of catalytic methods that operate under milder conditions (lower temperatures and pressures) and with higher atom economy would be a significant advancement. This could involve the design of novel catalysts that are more active and selective, reducing the need for stoichiometric reagents and minimizing waste generation.

Another avenue for green synthesis is the exploration of flow chemistry. In a flow reactor, reagents are continuously pumped through a heated tube or a packed bed of a catalyst. This technique can offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up.

While specific examples for the green synthesis of this compound are not yet prevalent in the literature, the general principles of green chemistry provide a clear roadmap for future research and development in this area. ijisrt.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and identifying the presence of other magnetically active nuclei, such as fluorine.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. The aromatic region of 2-Bromo-4-(difluoromethyl)benzoic acid is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the bromine atom, the carboxylic acid group, and the difluoromethyl group causes a deshielding effect, shifting these proton signals to a lower field (higher ppm values) compared to unsubstituted benzene.

The proton on the carbon between the bromine and the carboxylic acid group (C3-H) would likely be the most deshielded due to the proximity of two electron-withdrawing groups. The proton adjacent to the difluoromethyl group (C5-H) and the proton between the bromo and difluoromethyl groups (C6-H) will also be significantly deshielded. Furthermore, the proton of the difluoromethyl group (-CHF₂) itself will appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms. The acidic proton of the carboxylic acid (-COOH) typically appears as a broad singlet at a very low field, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH > 10 Broad Singlet N/A
Aromatic H 7.5 - 8.5 Multiplet Varies

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of symmetry, eight distinct signals are expected for the eight carbon atoms in this compound. The carbon atom of the carboxylic acid group (C=O) is highly deshielded and appears furthest downfield, typically in the range of 165-175 ppm. docbrown.info The aromatic carbons exhibit chemical shifts between 120 and 140 ppm, with their exact positions influenced by the attached substituents. The carbon atom bonded to the bromine (C2) will be shifted upfield relative to the others due to the heavy atom effect, while the carbon attached to the electron-withdrawing carboxylic acid (C1) will be deshielded. docbrown.info The carbon of the difluoromethyl group will show a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C=O 165 - 175 Carboxylic acid carbon, highly deshielded. docbrown.info
C-COOH 130 - 135 Aromatic carbon attached to the carboxylic acid.
C-Br 115 - 125 Aromatic carbon attached to bromine.
C-CHF₂ 125 - 135 (split into a triplet) Aromatic carbon attached to the difluoromethyl group.
Aromatic C-H 128 - 140 Remaining aromatic carbons.

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing functional groups. For this compound, the spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet due to coupling with the single proton of the same group (²JHF), providing definitive confirmation of the -CHF₂ moiety. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands. A very broad and prominent absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.info The C=O (carbonyl) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700 cm⁻¹. ucl.ac.uk Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-F bonds of the difluoromethyl group will exhibit strong stretching absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, usually below 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Type Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Broad, Strong
Aromatic C-H Stretch 3100 - 3000 Medium
Carboxylic Acid C=O Stretch 1720 - 1680 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak
C-F Stretch 1100 - 1000 Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular ion peak [M]⁺ for this compound would be observed, and its mass would correspond to the molecular weight of the compound. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides further structural clues. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH) to form an acylium ion [M-17]⁺, and the loss of the entire carboxyl group (-COOH) to form a phenyl cation [M-45]⁺. docbrown.infomiamioh.edu The presence of the bromine and difluoromethyl substituents will also influence fragmentation, leading to ions corresponding to the loss of Br or CHF₂ radicals. The appearance of an ion at m/z 77 is characteristic of a monosubstituted benzene ring, resulting from the loss of all substituents. docbrown.info

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z Value Identity of Fragment Fragmentation Pathway
M, M+2 [C₈H₅BrF₂O₂]⁺ Molecular Ion
M-17, M-17+2 [C₈H₄BrF₂O]⁺ Loss of ·OH
M-45, M-45+2 [C₇H₄BrF₂]⁺ Loss of ·COOH
Varies [C₈H₅F₂O₂]⁺ Loss of ·Br

Microwave Spectroscopy for Conformational Analysis and Hydrogen-Bonded Complexes (relevant to fluorinated benzoic acids)

Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of a molecule in the gas phase, which in turn yields highly accurate molecular structures, including bond lengths and angles. For molecules like fluorinated benzoic acids, this technique is particularly powerful for conformational analysis. utrgv.edunih.gov It can distinguish between different conformers, such as those arising from the orientation of the carboxylic acid group relative to the aromatic ring. mdpi.com

Furthermore, microwave spectroscopy is exceptionally well-suited for studying weakly bound, hydrogen-bonded complexes. utrgv.edu Studies on complexes of fluorinated benzoic acids with other molecules, such as water or formic acid, provide detailed insights into the geometry and dynamics of hydrogen bonding. utrgv.edursc.org This information is crucial for understanding intermolecular interactions that govern the properties of these compounds in larger systems. The technique can also provide information on dynamic processes like proton tunneling within hydrogen-bonded dimers. nih.govnih.gov While specific data for this compound is not available, the principles derived from studies on similar fluorinated benzoic acids are directly applicable. utrgv.edu

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the electronic properties and stable conformations of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net One of the key outputs from DFT calculations is the Molecular Electrostatic Potential (MEP) surface, which is crucial for predicting the chemical reactivity of a molecule. dntb.gov.uanih.gov The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For 2-Bromo-4-(difluoromethyl)benzoic acid, the MEP surface would highlight the electronegative oxygen atoms of the carboxyl group as regions of high negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. nih.govscielo.br Conversely, the hydrogen atom of the carboxyl group and areas around the hydrogen atoms of the difluoromethyl group would exhibit a positive potential (colored blue), marking them as sites for nucleophilic attack and hydrogen bond donation. scielo.br This analysis is vital for understanding how the molecule might interact with its environment or a biological receptor. dntb.gov.ua

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Surface Colors

Color Region Electrostatic Potential Interpretation
Red Most Negative High electron density; site for electrophilic attack; hydrogen bond acceptor.
Yellow/Orange Moderately Negative Moderate electron density.
Green Neutral Non-polar regions.

This table provides a general guide to interpreting MEP surfaces generated from DFT calculations.

While DFT methods are powerful, higher-level theories are often employed to refine molecular geometries. The Møller-Plesset perturbation theory of the second order (MP2) is an ab initio method that incorporates electron correlation more explicitly than many standard DFT functionals. It is frequently used to obtain highly accurate molecular geometries, which can be compared against experimental data from techniques like X-ray crystallography. scielo.br Applying the MP2 method to this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a more accurate foundational structure for subsequent studies like molecular dynamics and docking. scielo.br

Molecular Dynamics Simulations for Conformational Sampling

Molecules are not static entities; they are dynamic systems with various degrees of freedom. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be particularly useful for exploring its conformational landscape.

The primary sources of flexibility in this molecule are the rotation around the C-C bond connecting the carboxyl group to the benzene (B151609) ring and the rotation of the difluoromethyl group. MD simulations can sample these rotational states, revealing the most stable or energetically favorable conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). Understanding the conformational preferences is critical, as the bioactive conformation of a ligand when bound to a target is often a low-energy state. mdpi.com

Prediction of Molecular Interactions and Binding Affinities

A key application of molecular modeling is to predict how a small molecule like this compound might interact with a larger biological macromolecule, such as a protein or enzyme. This is fundamental to drug discovery and design. nih.govinnovareacademics.in

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. innovareacademics.innih.gov In a typical docking study, this compound would be treated as a flexible ligand, and it would be placed into the binding site of a rigid or semi-flexible target protein. nih.gov

The simulation employs a scoring function to estimate the binding affinity, often reported in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov The results produce a series of possible binding poses, ranked by their scores, which suggest the most likely way the molecule fits into the protein's active site. mdpi.com

Table 2: Example of Molecular Docking Output

Binding Pose Docking Score (kcal/mol) Key Interacting Residues (Example)
1 -8.5 TYR 210, ARG 150, SER 214
2 -8.2 TYR 210, LEU 112, VAL 115

This table is illustrative of typical data obtained from a molecular docking simulation. The target residues are hypothetical.

The binding affinity predicted by docking simulations is governed by a variety of non-covalent intermolecular interactions. scielo.br A detailed analysis of the best-ranked docking poses reveals the specific forces stabilizing the ligand-protein complex.

For this compound, key interactions would likely include:

Hydrogen Bonding: The carboxyl group is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (via the -OH group) and an acceptor (via the carbonyl oxygen). scielo.br The fluorine atoms of the difluoromethyl group could also act as weak hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring provides a non-polar surface that can engage in favorable hydrophobic interactions with non-polar amino acid residues like leucine, valine, and phenylalanine in the protein's binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein residue.

Analyzing the geometry and frequency of these interactions provides a rational basis for the molecule's predicted binding affinity and can guide chemical modifications to improve potency. mdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational chemistry and molecular modeling serve as powerful tools in the elucidation of structure-activity relationships (SAR) for compounds like this compound and its derivatives. These in silico methods provide insights into the molecular interactions that govern biological activity, guiding the design and optimization of new chemical entities. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations are employed to predict the biological activity and physicochemical properties of novel analogs.

Quantitative Structure-Activity Relationship (QSAR)

In the study of derivatives containing a difluoromethylbenzimidazole scaffold, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been successfully applied. mdpi.com These models correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. For a hypothetical series of inhibitors derived from the this compound scaffold, a 3D-QSAR study could yield contour maps that indicate regions where modifications to the molecule would likely enhance or diminish its activity.

For instance, CoMFA and CoMSIA models with high predictive power, indicated by a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²), can be generated. mdpi.com The output of such an analysis can be visualized as contour maps, where different colored polyhedra represent areas where steric bulk, electrostatic charge, or other properties are predicted to be favorable or unfavorable for activity.

Table 1: Representative 3D-QSAR Model Statistics for a Hypothetical Series of this compound Derivatives

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r²Steric Contribution (%)Electrostatic Contribution (%)
CoMFA0.7850.9910.8526535
CoMSIA0.7120.9730.8994852

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in SAR studies for understanding how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, for example, an enzyme like cytochrome P450. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the target's binding pocket. The results are often quantified using a scoring function that estimates the binding affinity. By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize observed SAR trends and prioritize the synthesis of compounds with improved predicted binding. nih.gov

Table 2: Illustrative Molecular Docking Results for Hypothetical Analogs of this compound Targeting a Kinase Active Site

Compound AnalogDocking Score (kcal/mol)Predicted Hydrogen Bonds with ResiduesKey Hydrophobic Interactions with Residues
Analog 1 (Parent)-8.5Asp123, Lys45Leu25, Val33, Ala55
Analog 2 (Modified R-group)-9.2Asp123, Lys45, Gln120Leu25, Val33, Ala55, Phe118
Analog 3 (Alternative R-group)-7.8Asp123Leu25, Val33

Density Functional Theory (DFT) Calculations

DFT calculations are employed to investigate the electronic structure and properties of molecules. dntb.gov.ua In the context of SAR, DFT can be used to calculate a variety of molecular descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (MEP), and bond dissociation energies. dntb.gov.ua These descriptors help in understanding the reactivity, stability, and intermolecular interaction potential of a compound. For example, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of a molecule. dntb.gov.ua The MEP map can identify the electrophilic and nucleophilic sites, which is crucial for understanding how a molecule might interact with a biological receptor. dntb.gov.ua

By applying these computational approaches, a comprehensive understanding of the SAR for derivatives of this compound can be developed, facilitating the rational design of new molecules with desired biological activities.

Exploration of Chemical Reactivity and Derivatization

Substitution Reactions

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. The viability of an SNAr reaction depends on three primary factors: the presence of a suitable leaving group, a strong nucleophile, and, most importantly, the activation of the aromatic ring by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

In the case of 2-Bromo-4-(difluoromethyl)benzoic acid, the bromine atom serves as a good leaving group. The aromatic ring is significantly activated towards nucleophilic attack by the presence of two powerful electron-withdrawing groups:

Difluoromethyl Group (-CF₂H): Located para to the bromine, this group exerts a strong inductive electron-withdrawing effect (-I effect), decreasing the electron density of the aromatic ring. scienceopen.comsemanticscholar.org

Carboxylic Acid Group (-COOH): Positioned ortho to the bromine, this group also withdraws electron density through both inductive and resonance effects (-I, -M).

The positioning of these groups is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr mechanism. This stabilization lowers the activation energy of the reaction, making the displacement of the bromide ion by a nucleophile (such as an alkoxide, thiolate, or amine) kinetically favorable. Consequently, this compound is expected to have high potential as a substrate for SNAr reactions, allowing for the introduction of a wide variety of substituents at the C2 position.

Coupling Reactions

The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Biaryl Compound Formation

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for the formation of C-C bonds, particularly for synthesizing biaryl compounds. libretexts.org The reaction couples an organohalide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.org

The general catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new biaryl compound and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Given its aryl bromide structure, this compound is an excellent candidate for Suzuki-Miyaura coupling. This reaction would allow for the direct linkage of a new aryl or heteroaryl group at the C2 position, providing a straightforward route to complex, highly functionalized biaryl carboxylic acids. While specific examples for this exact substrate are not prevalent in literature, the reaction is broadly applicable to a wide range of bromobenzoic acids. rsc.orgnih.gov

ParameterTypical Reagents/Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand (if needed) PPh₃, SPhos, XPhos
Boron Reagent Arylboronic acids, Heteroarylboronic acids, Arylboronic esters
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent System Toluene/Water, Dioxane/Water, DMF, Acetonitrile

Other Palladium-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, the reactivity of the C-Br bond makes this compound a suitable substrate for various other palladium-catalyzed cross-coupling methodologies. These reactions expand the range of possible synthetic transformations, enabling the formation of diverse molecular architectures.

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. rug.nl Applying this to this compound would result in the formation of a substituted cinnamic acid derivative, introducing an alkenyl group at the C2 position.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. researchgate.net This would yield an alkynyl-substituted benzoic acid, a valuable building block for further transformations.

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary). This provides a direct route to N-aryl anthranilic acid derivatives, which are important structures in medicinal chemistry.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. While organotin compounds have toxicity concerns, the reaction is highly effective and tolerates a wide array of functional groups. libretexts.org

Reduction Reactions

The functional groups of this compound can undergo reduction under specific conditions. The two primary sites for reduction are the carboxylic acid group and the carbon-bromine bond.

Reduction of the Carboxylic Acid: Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents. britannica.com Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation. libretexts.org The reaction would convert this compound into [2-Bromo-4-(difluoromethyl)phenyl]methanol, providing a benzyl (B1604629) alcohol derivative while typically leaving the C-Br bond intact.

Reduction of the Carbon-Bromine Bond (Hydrodebromination): The C-Br bond can be cleaved and replaced with a hydrogen atom through various reductive processes. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, can effect hydrodebromination. This would yield 4-(difluoromethyl)benzoic acid. Other methods, such as using radical reducing agents or certain metal hydrides under specific conditions, can also achieve this transformation. This reaction is useful when the bromine atom is used as a temporary directing group and needs to be removed in a later synthetic step.

Synthetic Transformations to Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a gateway to numerous derivatives. Standard synthetic protocols can be readily applied to this compound to produce esters, amides, acyl halides, and other related compounds.

Esterification: The formation of esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, for more sensitive alcohols or milder conditions, the carboxylic acid can first be converted to a more reactive intermediate.

Acyl Halide Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride results in the formation of the corresponding acyl chloride, 2-Bromo-4-(difluoromethyl)benzoyl chloride. This highly reactive intermediate is not typically isolated and is used directly in subsequent reactions.

Amide Formation: Amides are readily synthesized from the acyl chloride intermediate by reacting it with a primary or secondary amine. mdpi.com Modern methods also allow for the direct coupling of the carboxylic acid with an amine using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). nih.gov These methods are highly efficient and operate under mild conditions.

These transformations are fundamental for building more complex molecules, particularly in the synthesis of active pharmaceutical ingredients and other functional materials where ester and amide linkages are prevalent.

Regiospecific Functionalization Studies of the Aromatic Ring

The aromatic ring of this compound is amenable to various functionalization reactions, allowing for the introduction of new substituents at specific positions. The existing bromine atom serves as a versatile handle for cross-coupling reactions, while the directing effects of the carboxyl and difluoromethyl groups influence the regioselectivity of electrophilic aromatic substitution.

One of the most effective methods for the functionalization of this scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond at the C-2 position by replacing the bromine atom. For instance, the coupling of a similar compound, 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid, with various boronic acids can be anticipated to proceed under standard Suzuki conditions, typically employing a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate. While specific examples for this compound are not extensively detailed in the literature, the reaction is expected to be high-yielding, providing access to a wide range of 2-aryl-4-(difluoromethyl)benzoic acid derivatives.

The directing effects of the substituents on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions. The carboxylic acid group is a deactivating, meta-directing group. quora.com Conversely, the difluoromethyl group is also deactivating but its directing effect is less pronounced. In the case of electrophilic attack, such as nitration or halogenation, the incoming electrophile would be directed to the positions meta to the carboxylic acid group, which are the C-3 and C-5 positions. However, the C-2 position is already occupied by a bromine atom. Therefore, electrophilic substitution is most likely to occur at the C-5 position. For example, nitration of this compound would be expected to yield 2-Bromo-4-(difluoromethyl)-5-nitrobenzoic acid.

While detailed studies on the regiospecific functionalization of this compound are limited in publicly available literature, the known reactivity of similarly substituted benzoic acids provides a strong indication of the expected outcomes for various synthetic transformations. The interplay between the existing substituents allows for predictable control over the introduction of new functional groups onto the aromatic ring, making it a valuable building block in medicinal chemistry and materials science.

Below is a table summarizing the expected regiospecific functionalization reactions on this compound based on established chemical principles.

Reaction TypeReagents and ConditionsExpected Major ProductPosition of Functionalization
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Aryl-4-(difluoromethyl)benzoic acidC-2
NitrationHNO₃, H₂SO₄2-Bromo-4-(difluoromethyl)-5-nitrobenzoic acidC-5
BrominationBr₂, FeBr₃2,5-Dibromo-4-(difluoromethyl)benzoic acidC-5
Friedel-Crafts AcylationAcyl chloride, AlCl₃2-Bromo-5-acyl-4-(difluoromethyl)benzoic acidC-5

Based on a comprehensive search of available literature, there is currently insufficient specific data to generate a detailed article on "this compound" that adheres to the provided outline.

The search results yielded information on related bromo- and fluoro-substituted benzoic acid derivatives, highlighting their general utility as synthetic intermediates in organic and medicinal chemistry. For instance, compounds with similar structural motifs are known to serve as building blocks for complex molecules, including various therapeutic agents. chemicalbook.comnih.govguidechem.com Research has also been conducted on the structure-activity relationships (SAR) of different benzoic acid derivatives to develop enzyme inhibitors and anticancer agents. preprints.orgnih.govnih.govresearchgate.netnih.gov

However, no specific examples, detailed research findings, or data tables concerning the direct application of This compound in the requested areas were found. Specifically, there is a lack of published information regarding its use as:

A building block for specific complex organic molecules.

A precursor for the development of novel fluorinated compounds.

A subject of SAR studies for modulator potency.

A scaffold for the design and synthesis of enzyme inhibitors, anticancer agents, or agents for neurodegenerative diseases.

A starting material for the development of biochemical probes.

To maintain scientific accuracy and strictly adhere to the instruction of focusing solely on "this compound," the requested article cannot be generated at this time due to the absence of specific research data for this particular compound in the public domain.

Applications in Interdisciplinary Research

Applications in Advanced Materials Science and Engineering

In the realm of materials science, 2-bromo-4-(difluoromethyl)benzoic acid and its chemical relatives are explored for their potential to create novel materials with tailored functionalities. The presence of both bromine and a difluoromethyl group allows for diverse chemical modifications, enabling its integration into a range of advanced material systems.

While specific research detailing the use of this compound in polymer synthesis is not widely documented in public literature, analogous compounds such as 2-bromo-4-(trifluoromethyl)benzoic acid are utilized in producing specialty polymers and coatings. chemimpex.com The incorporation of such fluorinated aromatic carboxylic acids into polymer backbones can impart enhanced properties, including improved thermal stability and greater chemical resistance, which are critical for applications in demanding environments. chemimpex.com The difluoromethyl group is known to contribute to the development of functional materials, suggesting its potential as a monomer or additive in creating high-performance polymers. nih.gov

Fluorinated benzoic acids have emerged as important additives for enhancing the performance and stability of perovskite solar cells (PSCs). Although research may not single out this compound specifically, the principles established for this class of compounds are directly relevant. These additives can chelate with lead ions and form hydrogen bonds with organic cations within the perovskite crystal structure. researchgate.net This dual interaction helps to passivate defects, particularly at the grain boundaries of the perovskite film, which are notorious for causing non-radiative recombination and degrading device efficiency.

The use of such additives leads to several beneficial outcomes:

Reduced Defect Formation: By interacting with the perovskite precursors, the additives can increase the activation energy for crystal nucleation, leading to the growth of larger, higher-quality perovskite crystals with fewer defects. researchgate.net

Improved Efficiency and Stability: The passivation of defects reduces charge carrier recombination, thereby boosting the power conversion efficiency (PCE) of the solar cell. Devices treated with fluorinated benzoic acids have demonstrated significantly improved operational stability against humidity and thermal stress. researchgate.net

Suppressed Ion Migration: The additives can help to lock the ions within the perovskite lattice, reducing ion migration that contributes to hysteresis and long-term degradation of the device.

Device TypeAdditive ClassObserved Performance EnhancementReference
MAPbI3-based Perovskite Solar CellFluorinated Benzoic AcidsIncreased power conversion efficiency (PCE), reduced defect density, improved stability against humidity and heat. researchgate.net
General Perovskite Solar CellsBenzoic Acid AdditivesFacilitates nucleation of perovskite crystals, improves thin-film quality, enhances operational stability. researchgate.net

There is limited publicly available research specifically documenting the application of this compound in the modulation of liquid crystal properties. Liquid crystals are materials where constituent molecules exhibit orientational order, and their alignment can be controlled by an external electric field. rp-photonics.com This principle is the basis for liquid crystal displays (LCDs) and other electro-optical devices like spatial light modulators. rp-photonics.commdpi.com The properties of a liquid crystal system are highly dependent on the molecular structure of its components. While various organic molecules are designed and synthesized for this purpose, the specific role or effect of this compound in this application is not well-established in scientific literature.

Utilization in Agricultural Chemical Research

The development of effective and selective agrochemicals is a critical area of research for ensuring global food security. Fluorinated organic molecules play a significant role in this field, and compounds like this compound serve as important intermediates.

Halogenated and fluorinated benzoic acids are a well-established class of intermediates in the agrochemical industry. lookchem.com The trifluoromethyl analogue, 2-bromo-4-(trifluoromethyl)benzoic acid, is noted for its use in the formulation of herbicides and pesticides, where it contributes to creating active ingredients that target specific biological pathways in weeds or pests. chemimpex.com The geminal difluoro motif (CF2) is prevalent in a wide range of modern agrochemicals. nih.gov Its inclusion in a molecule can enhance metabolic resistance, leading to more potent and persistent activity. Therefore, this compound represents a key building block for synthesizing next-generation crop protection agents.

Plant growth regulators are substances that can modify plant physiological processes such as growth, development, and stress response. While various classes of organic compounds, including certain carboxylic acids, have been investigated for these properties, there is currently a lack of specific research in the public domain that connects this compound to research and development of plant growth regulation agents.

No Published Applications of this compound in Environmental and Geochemical Tracing Research Found

Despite a comprehensive search of scientific and technical literature, no evidence was found to support the use of the chemical compound this compound in the fields of environmental and geochemical tracing. Specifically, there are no published studies, research findings, or data on its application in hydrogeological tracer studies for reservoir characterization, groundwater movement, or in carbon sequestration leaching investigations.

While the broader class of compounds known as fluorinated benzoic acids (FBAs) are well-established and commonly used as effective tracers in hydrological and environmental studies, the specific compound this compound is not mentioned in this context within publicly accessible research.

Therefore, the requested article focusing solely on the applications of this compound in these areas cannot be generated, as no data or research findings exist to populate the specified sections. To create such an article would require speculation and fabrication of data, which falls outside the scope of scientifically accurate reporting.

Considerations for Future Research Directions

Design and Synthesis of Novel Derivatives with Tailored Physicochemical and Electronic Properties

Future research will likely focus on the rational design and synthesis of new derivatives of 2-bromo-4-(difluoromethyl)benzoic acid with precisely controlled properties. By strategically modifying the core structure, scientists can fine-tune characteristics such as solubility, lipophilicity, and electronic distribution to suit specific applications.

One promising direction involves the synthesis of a variety of amide and ester derivatives. The reaction of the carboxylic acid group with a diverse range of amines and alcohols can yield a library of compounds with potentially unique biological activities and material properties. For instance, the synthesis of N-substituted benzamide (B126) derivatives has been shown to produce compounds with a wide array of pharmacological effects, including antimicrobial and anticancer activities.

Furthermore, the bromine atom on the aromatic ring serves as a versatile handle for introducing additional functional groups through palladium-catalyzed cross-coupling reactions. Techniques like the Suzuki, Heck, and Sonogashira couplings can be employed to append various substituents, thereby systematically altering the electronic and steric profile of the molecule. This approach allows for the creation of derivatives with tailored electronic properties, which is crucial for applications in areas like organic electronics.

The difluoromethyl group, a bioisostere of hydroxyl and thiol groups, is a key feature of the molecule. Future work could explore the synthesis of derivatives where this group plays a pivotal role in modulating biological activity. The unique electronic properties of the difluoromethyl group can significantly influence the pharmacokinetics of drug candidates, enhancing metabolic stability and bioactivity.

A summary of potential synthetic transformations for creating novel derivatives is presented in the table below.

Reaction TypeReagents and ConditionsPotential Derivative Classes
Amide CouplingSubstituted amines, coupling agents (e.g., HATU, DCC)N-Aryl and N-Alkyl Benzamides
EsterificationAlcohols, acid catalyst or coupling agentsBenzoic Acid Esters
Suzuki CouplingAryl or heteroaryl boronic acids, Pd catalyst, baseAryl-substituted Benzoic Acids
Heck CouplingAlkenes, Pd catalyst, baseAlkenyl-substituted Benzoic Acids
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseAlkynyl-substituted Benzoic Acids

Exploration of New Catalytic Systems for Enhanced Synthetic Efficiency and Sustainability

The development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives is a critical area for future research. While traditional methods for the synthesis and functionalization of benzoic acids are well-established, there is a continuous drive towards greener and more atom-economical processes.

A key focus will be the exploration of novel catalytic systems for C-H functionalization. nih.govnih.govnih.gov Directing group-assisted C-H activation has emerged as a powerful tool for the regioselective introduction of functional groups onto aromatic rings, offering a more sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.govnih.gov Research into new directing groups and transition-metal catalysts, including those based on palladium, rhodium, and ruthenium, could lead to more efficient and selective syntheses of complex derivatives. nih.govnih.govnih.gov

Photocatalysis represents another exciting frontier for the synthesis and modification of fluorinated benzoic acids. acs.orgacs.org Visible-light-mediated reactions can often be performed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. acs.orgacs.org Future studies could investigate the use of photocatalysts for the introduction of the difluoromethyl group or for the functionalization of the aromatic ring, potentially leading to novel and more sustainable synthetic routes. acs.orgacs.org

Furthermore, the development of catalytic systems for the asymmetric synthesis of chiral derivatives of this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry plays a crucial role in biological activity. The exploration of chiral catalysts, including transition-metal complexes with chiral ligands and organocatalysts, could provide access to enantiomerically pure compounds with improved therapeutic profiles.

Advanced Characterization of Intermolecular Interactions in Condensed Phases

A deeper understanding of the intermolecular interactions that govern the solid-state properties of this compound and its derivatives is essential for their application in materials science and pharmaceuticals. Future research should employ advanced characterization techniques to probe these interactions in detail.

High-resolution single-crystal X-ray diffraction will continue to be a cornerstone for determining the precise three-dimensional arrangement of molecules in the solid state. This technique can provide valuable information about hydrogen bonding networks, halogen bonding, and π-π stacking interactions, which all play a critical role in determining the crystal packing and, consequently, the physical properties of the material. For instance, studies on similar halogenated benzoic acids have revealed the formation of supramolecular assemblies through a combination of hydrogen and halogen bonds. nih.govmdpi.comdoaj.org

The formation of cocrystals is another area ripe for exploration. By co-crystallizing this compound with other molecules (coformers), it is possible to create new solid forms with modified physicochemical properties, such as solubility, stability, and bioavailability. mdpi.com Future work could involve screening a wide range of coformers to identify those that form stable cocrystals with desirable properties. Techniques such as Raman spectroscopy can be used for online monitoring of the cocrystallization process. mdpi.com

In addition to experimental techniques, computational methods can provide valuable insights into intermolecular interactions. Quantum mechanical calculations can be used to model and quantify the strength of different types of non-covalent interactions, helping to rationalize observed crystal structures and predict the formation of new supramolecular assemblies.

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental synthesis and testing is a powerful paradigm for accelerating the discovery and development of new molecules with desired properties. jddhs.comjddhs.comcompchemhighlights.org Future research on this compound will greatly benefit from the close integration of these two approaches.

Computational tools can be employed to predict a wide range of physicochemical properties of virtual derivatives, including their electronic structure, solubility, and pKa. researchgate.netescholarship.orgnih.gov Density Functional Theory (DFT) calculations, for example, can provide detailed information about the electronic effects of different substituents on the benzoic acid scaffold, which can be correlated with experimental observations of reactivity and biological activity. nih.gov This predictive capability allows for the in silico screening of large libraries of potential derivatives, enabling researchers to prioritize the most promising candidates for synthesis and experimental evaluation. jddhs.comjddhs.comcompchemhighlights.org

In the context of drug discovery, computational methods such as molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with specific biological targets, such as protein kinases. googleapis.com This information is invaluable for the rational design of new therapeutic agents with high potency and selectivity. jddhs.comjddhs.comcompchemhighlights.org The predictions from these computational studies can then be validated through in vitro and in vivo experiments, creating a feedback loop that informs the next round of compound design. nih.gov

The table below outlines how computational and experimental approaches can be integrated in a synergistic workflow.

Computational ApproachExperimental ValidationGoal
DFT Calculations of Electronic PropertiesSpectroscopic Analysis (UV-Vis, NMR)Understand structure-property relationships
QSPR Modeling of Physicochemical PropertiesMeasurement of Solubility, pKa, logPPredict and tailor drug-like properties
Molecular Docking and Dynamics SimulationsIn vitro enzyme inhibition assaysDesign of potent and selective inhibitors
Virtual Screening of Compound LibrariesHigh-throughput screeningEfficient discovery of new lead compounds

Potential for Multifunctional Applications and Emerging Research Fields

The unique combination of a carboxylic acid, a bromine atom, and a difluoromethyl group on an aromatic ring makes this compound a promising platform for the development of materials and molecules with multifunctional applications in emerging research fields.

In medicinal chemistry, derivatives of this compound could be explored as inhibitors of various protein kinases, a class of enzymes that are important targets for the treatment of cancer and other diseases. googleapis.com The difluoromethyl group can act as a hydrogen bond donor and can enhance binding affinity to the target protein. Furthermore, the bromo- and difluoromethyl-substituted benzoic acid scaffold is a common feature in a number of bioactive molecules, suggesting that derivatives of the title compound could exhibit a range of pharmacological activities.

In the field of materials science, the aromatic nature of the molecule, combined with the potential for forming strong intermolecular interactions, makes it an interesting building block for the construction of functional organic materials. For example, derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs). rsc.orgmdpi.comresearchgate.net The electronic properties of the molecule can be tuned through the synthesis of different derivatives to achieve efficient and stable light emission. rsc.orgmdpi.comresearchgate.net

Furthermore, the ability of the carboxylic acid group to coordinate with metal ions opens up the possibility of using this compound as a linker for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The functional groups on the benzoic acid linker could be used to tune the properties of the resulting MOF.

The exploration of these and other emerging research areas will undoubtedly uncover new and exciting applications for this compound and its derivatives, solidifying its importance as a versatile chemical building block.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-4-(difluoromethyl)benzoic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves bromination of a precursor benzoic acid derivative. A validated approach includes:

  • Step 1: Start with 4-(difluoromethyl)benzoic acid.
  • Step 2: Bromination at the ortho (2-) position using a brominating agent (e.g., Br₂ or NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or under acidic conditions (e.g., concentrated H₂SO₄) .
  • Optimization: Temperature control (0–25°C) prevents over-bromination. Reaction monitoring via TLC or HPLC ensures regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns. The difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., ¹H NMR: δ ~6.0 ppm as a triplet; ¹⁹F NMR: δ ~-110 ppm) .
  • LC-MS (ESI): Verify molecular ion peaks ([M-H]⁻ at m/z 264.97) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How can researchers ensure high-purity isolation of the compound post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3 v/v) to remove unreacted starting materials.
  • Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) separates brominated byproducts (e.g., di-brominated impurities) .
  • Purity Validation: HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and bromo substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Profile: The difluoromethyl group (-CF₂H) is electron-withdrawing via inductive effects, deactivating the aromatic ring. The bromo substituent acts as an ortho/para-directing group but is weakly deactivating.
  • Suzuki-Miyaura Coupling: The bromine at the 2-position undergoes selective coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). The para-CF₂H group minimizes steric hindrance, favoring coupling at bromine .
  • Contradictions in Reactivity: Some studies report reduced yields when electron-rich boronic acids are used due to competing protodebromination. Mitigate by adjusting catalyst loading (2–5 mol%) or using microwave-assisted heating .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 93% vs. 70%) for similar brominated benzoic acids?

Methodological Answer:

  • Variable Analysis:
    • Catalyst Efficiency: FeBr₃ vs. AlBr₃ may alter bromination rates. FeBr₃ provides higher regioselectivity in acidic media .
    • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Compare with dichloromethane .
    • Temperature Gradients: Lower temperatures (0–5°C) suppress di-bromination but slow reaction kinetics. Kinetic studies via in-situ IR/NMR can identify optimal windows .
  • Case Study: For 5-bromo-2,4-difluorobenzoic acid, yields improved from 70% to 93% by switching from H₂SO₄ to CF₃SO₃H as the acid catalyst, enhancing electrophilic bromination .

Q. What computational methods are effective in predicting the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states. The bromine’s σ-hole (electrophilic region) and the ring’s LUMO energy (-1.5 eV to -2.0 eV) predict reactivity toward nucleophiles (e.g., amines, thiols) .
  • MD Simulations: Assess solvation effects (e.g., DMSO vs. THF) on reaction barriers. Polar solvents stabilize charged intermediates, accelerating substitution .
  • Validation: Correlate computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. How does the difluoromethyl group impact the compound’s bioavailability in pharmacological studies?

Methodological Answer:

  • Physicochemical Effects: The -CF₂H group increases lipophilicity (logP ~2.5) and metabolic stability compared to -CH₃. This enhances membrane permeability but may reduce aqueous solubility .
  • In Vitro Assays: Test plasma stability (e.g., rat liver microsomes) and protein binding (SPR or equilibrium dialysis). Fluorine’s inductive effects reduce basicity of adjacent groups, minimizing off-target interactions .
  • Contradictions: While -CF₂H generally improves bioavailability, some studies report reduced potency due to steric hindrance. Perform SAR studies with analogs (e.g., -CHF₂, -CF₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(difluoromethyl)benzoic acid
Reactant of Route 2
2-Bromo-4-(difluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.